![molecular formula C12H12N4O4S B5748667 N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide
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Overview
Description
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide, also known as Compound A, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide A is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. It has also been shown to modulate the expression of genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide A can reduce inflammation and oxidative stress in various cell types, including macrophages, endothelial cells, and neurons. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide A in lab experiments is its high potency, which allows for the use of low concentrations of the compound. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects.
Future Directions
There are several potential future directions for research on N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide A. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its anti-tumor properties, which could lead to the development of new cancer therapies. In addition, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
Synthesis Methods
The synthesis of N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide A involves a multi-step process, which includes the reaction of 4-nitrobenzyl bromide with thiourea to form 4-nitrobenzylthiourea. This compound is then reacted with chloroacetic acid to form N-(4-nitrobenzyl)-N-(2-carboxyethyl)thiourea. Finally, the reaction of this compound with propionyl chloride leads to the formation of N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide.
Scientific Research Applications
N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c1-2-10(17)13-12-15-14-11(21-12)7-20-9-5-3-8(4-6-9)16(18)19/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXFFCIRKWJMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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